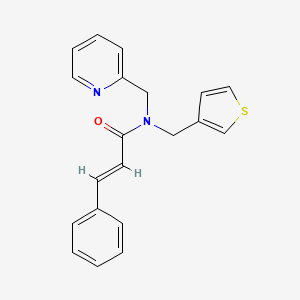

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cinnamamide

Description

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cinnamamide is a cinnamamide derivative featuring dual substitution with pyridin-2-ylmethyl and thiophen-3-ylmethyl groups. Its structure combines a cinnamoyl backbone (an α,β-unsaturated carbonyl system) with heteroaromatic substituents, which may confer unique electronic and steric properties.

Properties

IUPAC Name |

(E)-3-phenyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2OS/c23-20(10-9-17-6-2-1-3-7-17)22(14-18-11-13-24-16-18)15-19-8-4-5-12-21-19/h1-13,16H,14-15H2/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLRUERAFIFDAQ-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)N(CC2=CSC=C2)CC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)N(CC2=CSC=C2)CC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cinnamamide typically involves the following steps:

Formation of the amide bond: This can be achieved by reacting cinnamic acid with a suitable amine derivative, such as pyridin-2-ylmethylamine and thiophen-3-ylmethylamine, in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The cinnamamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid, halogens.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Corresponding amines.

Substitution: Nitrated or halogenated derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a unique structure characterized by:

- Pyridine and Thiophene Moieties : These heterocycles are known for their diverse biological activities.

- Cinnamamide Backbone : This framework is often associated with anti-cancer and anti-inflammatory properties.

Antimicrobial Properties

Research indicates that compounds similar to N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cinnamamide exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, suggesting potential utility in treating bacterial infections .

Cytotoxic Effects

Studies have demonstrated that this compound may possess selective cytotoxicity towards certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing chemotherapeutic agents that minimize side effects associated with traditional cancer treatments .

Enzyme Inhibition

The compound is hypothesized to inhibit specific enzymes involved in metabolic pathways relevant to various diseases. For example, similar compounds have been identified as inhibitors of acetylcholinesterase, which is significant in the context of neurodegenerative diseases like Alzheimer's .

Synthesis and Characterization

A study detailed the synthesis of this compound using various organic synthesis techniques, including thermal and microwave irradiation methods. The structures were elucidated using spectroscopic methods such as NMR and mass spectrometry, confirming the compound's integrity and purity .

Pharmacological Studies

Another investigation focused on the pharmacological properties of similar thieno[2,3-d]pyrimidine derivatives, which highlighted their antibacterial and cytotoxic activities. The study emphasized the importance of structural modifications in enhancing biological activity, suggesting that this compound could be optimized for better efficacy .

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cinnamamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific design of the compound.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The acetyl group in 5m reduces molecular weight compared to the target compound, which incorporates bulkier thiophene and pyridine groups.

- Heteroaromatic vs. Phthalimide : Phthalimide derivatives (e.g., ) show antifungal activity linked to methoxy groups, whereas the target’s thiophene group could modulate solubility or target selectivity.

Characterization:

- Standard techniques (¹H/¹³C NMR, HRMS) are employed for analogs , confirming purity and structure. The target compound would likely require similar validation.

Table 2: Inferred Properties Based on Substituents

Biological Activity

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cinnamamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N2OS. It features:

- Pyridine group : Contributes to the compound's electron-withdrawing properties.

- Thiophene moiety : Enhances the biological activity through its unique electronic characteristics.

- Cinnamide structure : Known for various pharmacological effects, including anticancer and anti-inflammatory activities.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the thiophene derivative : This can be achieved through cyclization reactions involving suitable precursors.

- Attachment of the pyridin-2-ylmethyl group : Reaction with pyridinyl derivatives under basic conditions.

- Cinnamoylation : The final step involves reacting the intermediate with cinnamoyl chloride to form the desired amide.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. It has demonstrated significant activity against both bacterial and fungal strains, with mechanisms likely involving disruption of cell membrane integrity and inhibition of essential metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Activity

The compound has shown promising anticancer effects in vitro. Research indicates that it can induce apoptosis in cancer cells, potentially by modulating key signaling pathways involved in cell survival and proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15.4 |

| A549 (lung cancer) | 12.3 |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. It has been shown to reduce cytokine production in activated macrophages, which is critical for managing inflammatory responses.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Interaction : It could bind to specific receptors, altering their signaling cascades.

- Cellular Signaling Modulation : By interfering with signal transduction pathways, it can induce apoptosis or inhibit cell proliferation.

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the effectiveness of this compound against clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial load at MIC values as low as 32 µg/mL .

- Cytotoxicity Assessment : In vitro tests on various cancer cell lines showed that this compound effectively reduced cell viability in MCF-7 and A549 cells with IC50 values of 15.4 µM and 12.3 µM respectively, indicating its potential as an anticancer agent .

- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in a marked decrease in inflammatory markers compared to control groups .

Q & A

Q. What synthetic methodologies are effective for synthesizing N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cinnamamide?

The synthesis typically involves multi-step reactions, starting with cinnamic acid derivatives and functionalizing the pyridine and thiophene moieties. Key steps include:

- Amide coupling : Use coupling agents like HATU or DCC in anhydrous solvents (e.g., DMF, dichloromethane) under nitrogen atmosphere .

- Solvent and temperature control : Ethanol or DMF at 60–80°C optimizes reaction rates while minimizing side products .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization ensures >95% purity .

Q. How should researchers characterize the purity and structure of this compound?

Essential analytical techniques include:

- 1H/13C NMR spectroscopy : Confirm regiochemistry of pyridine and thiophene substituents; δ 8.2–8.5 ppm (pyridine protons), δ 6.8–7.2 ppm (thiophene protons) .

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z calculated for C21H19N2OS).

- HPLC : Assess purity (>98% for biological assays) using C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can researchers design experiments to explore the structure-activity relationships (SAR) of this compound?

- Functional group modifications : Synthesize analogs by replacing the thiophen-3-ylmethyl group with furan or phenyl rings to assess electronic effects on bioactivity .

- Biological assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or enzyme-linked immunosorbent assays (ELISA) .

- Data correlation : Use multivariate analysis to link structural descriptors (e.g., logP, polar surface area) with activity trends .

Q. What strategies are recommended to resolve contradictions in reported biological activity data?

- Purity validation : Re-analyze conflicting batches via LC-MS to rule out impurities or degradation products .

- Assay standardization : Compare results under identical conditions (e.g., cell line, incubation time) and include positive controls (e.g., staurosporine for kinase inhibition) .

- Orthogonal assays : Confirm activity using both in vitro (e.g., enzymatic) and cell-based (e.g., cytotoxicity) assays .

Q. Which computational approaches are suitable for predicting the biological targets of this compound?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with potential targets (e.g., ATP-binding pockets in kinases) .

- Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories in explicit solvent models (e.g., TIP3P water) .

- QSAR modeling : Develop predictive models using descriptors like molecular weight, hydrogen bond donors/acceptors, and topological polar surface area .

Q. What are the best practices for optimizing reaction yields during synthesis?

- Catalyst screening : Test bases (e.g., NaH, K2CO3) and coupling agents (e.g., HATU vs. EDCI) to improve efficiency .

- Reaction monitoring : Use TLC or in situ FTIR to track intermediate formation and adjust reaction times .

- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) for solubility and reactivity .

Q. How can researchers assess the compound’s pharmacokinetic properties in preclinical studies?

- In vitro assays :

- Metabolic stability : Incubate with liver microsomes (human/rat) and measure remaining parent compound via LC-MS .

- Plasma protein binding : Use equilibrium dialysis to determine unbound fraction .

- In vivo studies : Administer IV/oral doses in rodent models and calculate bioavailability (%F) from plasma concentration-time curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.